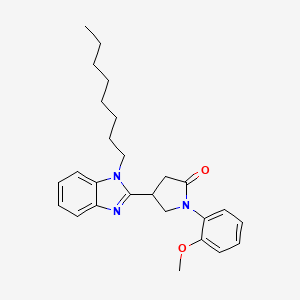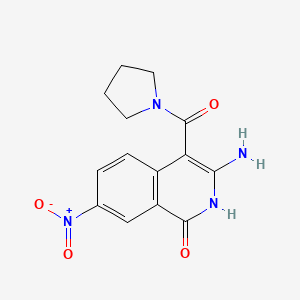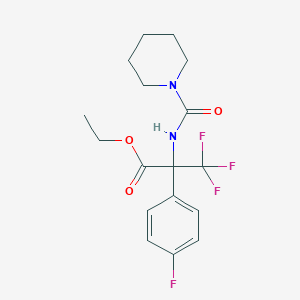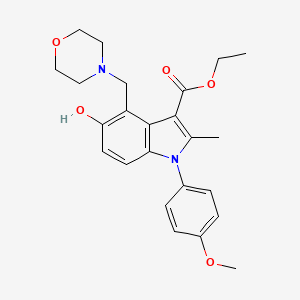![molecular formula C18H19N3O2S3 B11491041 1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11491041.png)
1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a compound characterized by its intricate molecular structure, combining elements from the thiadiazole and quinoline families. Its unique composition offers various applications across multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process. The initial step involves the construction of the thiadiazole ring, often starting from readily available reagents like thiourea and appropriate halides under controlled conditions. The thiadiazole intermediate is then reacted with a propylthiol reagent to introduce the propylsulfanyl group. Following this, the octahydroquinoline moiety is synthesized through a cyclization reaction involving appropriate precursors such as amines and ketones under acidic or basic conditions, leading to the formation of the final compound.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves fine-tuning the reaction parameters, such as temperature, solvent choice, and reaction time. Catalysts may be employed to accelerate specific steps, and purification techniques like crystallization or chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: : Often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to sulfoxides or sulfones.
Reduction: : Typically using reducing agents such as lithium aluminum hydride or sodium borohydride, affecting the thiadiazole and thiophene rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (potassium permanganate, hydrogen peroxide), reducing agents (lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored depending on the desired product, often involving specific temperature and pH controls.
Major Products Formed
The major products from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions applied.
Scientific Research Applications
Chemistry
In chemistry, this compound is often used as a starting material for synthesizing more complex molecules due to its versatile functional groups.
Biology
Medicine
Medically, the compound might be explored for its pharmacological properties, potentially serving as a lead compound in drug discovery for diseases involving specific molecular targets.
Industry
In industrial applications, its derivatives could be used in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, such as enzymes or receptors, depending on its derivatives and modifications. Its mechanism may involve binding to active sites, modulating biological pathways, or altering cellular processes through chemical interactions.
Comparison with Similar Compounds
Uniqueness
Compared to similar compounds, 1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE offers unique structural features that enhance its chemical reactivity and potential biological activity.
Similar Compounds
Similar compounds include:
1,3,4-thiadiazole derivatives
Octahydroquinoline derivatives
Thiophene-based compounds
These compounds share structural motifs but differ in their functional groups and specific properties, leading to distinct applications and effects.
Properties
Molecular Formula |
C18H19N3O2S3 |
|---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
1-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-4-thiophen-3-yl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C18H19N3O2S3/c1-2-7-25-18-20-19-17(26-18)21-13-4-3-5-14(22)16(13)12(9-15(21)23)11-6-8-24-10-11/h6,8,10,12H,2-5,7,9H2,1H3 |
InChI Key |
QVTSTIRYBAHTGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)N2C3=C(C(CC2=O)C4=CSC=C4)C(=O)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chlorobenzyl [3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B11490959.png)



![methyl [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]acetate](/img/structure/B11490992.png)
![N-[(Adamantan-1-YL)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B11490998.png)

![4-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11491011.png)
![4-fluoro-8-[[3-(trifluoromethyl)phenyl]methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11491019.png)
![N-(1,3-benzodioxol-5-yl)-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11491023.png)
![ethyl 1-{[2,4'-dioxo-3'-(4-propoxyphenyl)spiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate](/img/structure/B11491025.png)
![N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11491035.png)
![1-(1-Benzofuran-2-yl)-3-(dibenzo[b,d]furan-3-ylamino)-1-propanone](/img/structure/B11491047.png)
![5-fluoro-N-(2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2-methylbenzenesulfonamide](/img/structure/B11491052.png)
